1-Chloro-4-iodobutane
Overview
Description
Fluorocholine F-18 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a fluorine-18 labeled analog of choline, a naturally occurring water-soluble vitamin that is essential for the synthesis of phospholipids in cell membranes. Fluorocholine F-18 is particularly valuable in the detection and monitoring of various cancers, including prostate cancer, brain tumors, and parathyroid adenomas .
Biochemical Analysis
Biochemical Properties
1-Chloro-4-iodobutane is known to undergo electrogenerated Nickel (I) salen (N,N′ -bis (salicylidene)ethylenediamine) catalyzed reduction to afford 1,8-dichlorooctane This suggests that it can participate in redox reactions and interact with certain enzymes and proteins
Molecular Mechanism
The molecular mechanism of this compound involves its reduction by electrogenerated Nickel (I) salen to form 1,8-dichlorooctane This suggests that it can bind to certain biomolecules and influence their activity, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
Its properties such as boiling point and density have been characterized
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorocholine F-18 is synthesized through a nucleophilic substitution reaction. The process involves the reaction of dibromomethane with fluorine-18 fluoride ion, assisted by potassium carbonate and Kryptofix 2.2.2, to produce fluorobromomethane. This intermediate is then reacted with N,N-dimethylaminoethanol to yield fluorocholine F-18 .
Industrial Production Methods: Industrial production of fluorocholine F-18 typically involves the use of automated synthesis modules, such as the GE FASTlab II synthesizer. The process is fully automated, ensuring high radiochemical yield and purity. The synthesis involves the fluorination of dibromomethane to produce fluorobromomethane, which is then reacted with dimethylethanolamine. The final product is purified using a series of cartridges and formulated with sodium chloride solution .
Chemical Reactions Analysis
Types of Reactions: Fluorocholine F-18 primarily undergoes nucleophilic substitution reactions. The key reaction involves the displacement of a bromine atom in dibromomethane by the fluorine-18 fluoride ion, followed by the reaction with N,N-dimethylaminoethanol to form the final product .
Common Reagents and Conditions:
Reagents: Dibromomethane, fluorine-18 fluoride ion, potassium carbonate, Kryptofix 2.2.2, N,N-dimethylaminoethanol.
Major Products: The major product of these reactions is fluorocholine F-18, which is used as a PET imaging agent .
Scientific Research Applications
Fluorocholine F-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Medicine: Widely used in PET imaging for the detection and monitoring of cancers such as prostate cancer, brain tumors, and parathyroid adenomas.
Industry: Utilized in the production of radiopharmaceuticals for diagnostic imaging.
Mechanism of Action
Fluorocholine F-18 is often compared with other radiolabeled choline analogs, such as carbon-11 choline and fluorine-18 fluoroethylcholine.
Carbon-11 Choline: Has a shorter half-life compared to fluorocholine F-18, limiting its use to facilities with an on-site cyclotron.
Fluorine-18 Fluoroethylcholine: Similar to fluorocholine F-18 but has different pharmacokinetic properties and may not be as effective in certain imaging applications.
Uniqueness: Fluorocholine F-18 is unique due to its longer half-life compared to carbon-11 choline, allowing for broader clinical use. Its high uptake in tumor cells and low urinary excretion make it particularly useful for imaging prostate cancer and other tumors .
Comparison with Similar Compounds
- Carbon-11 Choline
- Fluorine-18 Fluoroethylcholine
- Fluorine-18 Fluoromethylcholine
Properties
IUPAC Name |
1-chloro-4-iodobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClI/c5-3-1-2-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOSPTBRSOYXGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065029 | |
Record name | 1-Iodo-4-chlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10297-05-9 | |
Record name | 1-Chloro-4-iodobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10297-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1-chloro-4-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010297059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1-chloro-4-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Iodo-4-chlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-iodobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Chloro-4-iodobutane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977ZE83TAE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-chloro-4-iodobutane in the synthesis of L-α-vinyl amino acids?
A1: this compound serves as a key building block in the synthesis of L-α-vinyl lysine, a time-dependent inhibitor of amino acid decarboxylases []. Researchers utilize it as an electrophile in the alkylation reaction of a chiral, vinylglycine-derived dianionic dienolate []. This reaction is crucial for introducing the lysine side chain, albeit through a multi-step process following the alkylation [].
Q2: How does the conformational flexibility of this compound influence its reactivity?
A2: While not directly addressed in the provided abstracts, conformational analysis of this compound is crucial for understanding its reactivity []. The molecule can adopt various conformations due to rotations around its carbon-carbon single bonds. The preferred conformation in a given reaction environment can significantly influence its interaction with other molecules and thus impact reaction outcomes.
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